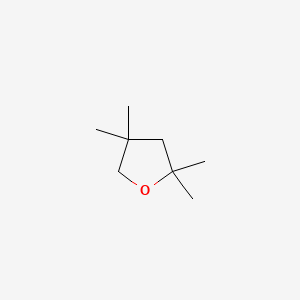

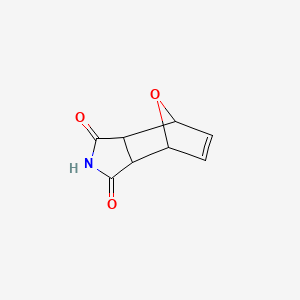

4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-

Descripción general

Descripción

4,7-Dihydroisoindole, a reduced form of isoindole, is a useful building block for extended porphyrins, which are relevant as materials for optical applications .

Molecular Structure Analysis

The molecular structure of 4,7-dihydroisoindole can be viewed using Java or Javascript .

Chemical Reactions Analysis

Though it was expected that under acidic or basic conditions the migration of the double bond in 4,7-dihydroisoindole would happen, this does not occur when either strong bases (potassium tert-butoxide, potassium hydroxide) or acids (trifluoroacetic acid, p-toluenesulfonic acid) are involved .

Physical And Chemical Properties Analysis

The chemical formula of 4,7-dihydroisoindole is C8H9N, and its molar mass is 119.167 g·mol−1 .

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Properties

The compound 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione has been examined for its antibacterial and antifungal activities. Derivatives of this compound have shown promise in inhibiting the growth of various bacterial and fungal strains, which could be beneficial in developing new antimicrobial agents .

Antitumor Activity

Imide derivatives of this compound have exhibited a wide spectrum of biological activities, including antitumor properties. This suggests potential applications in cancer research, where these derivatives could be used to develop new therapeutic agents targeting specific types of cancer .

Neuroprotective Effects

Derivatives of 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione have been studied for their neuroprotective effects, particularly in relation to NMDA receptor antagonism. This application is significant in the context of neurological disorders where excessive activation of NMDA receptors contributes to neuronal damage .

Mitochondrial Electron Transport Chain Inhibition

This compound has been shown to induce neuronal cell death by inhibiting respiratory complex 1 of the mitochondrial electron transport chain. This property could be utilized in studies related to neurodegenerative diseases or as a tool in biochemical research to understand mitochondrial function .

Chemical Synthesis and Material Science

The compound’s unique structure makes it a valuable building block in chemical synthesis. It can be used to create various polymers and materials with specific properties for industrial applications or scientific research .

Spectroscopy and Structural Analysis

Due to its distinct chemical structure, 10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione can be used in spectroscopy studies to understand molecular interactions and dynamics. It serves as a model compound for studying electronic transitions and molecular vibrations .

Direcciones Futuras

Propiedades

IUPAC Name |

3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-7-5-3-1-2-4(12-3)6(5)8(11)9-7/h1-6H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSEKZMOBPPOFFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2C3C(C1O2)C(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884240 | |

| Record name | 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro- | |

CAS RN |

6253-28-7 | |

| Record name | 3a,4,7,7a-Tetrahydro-4,7-epoxy-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6253-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006253287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC47023 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,7-Epoxy-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide and its significance?

A1: 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide is a bicyclic compound with a notable structure containing a cyclohexane ring tending towards a boat conformation and tetrahydrofuran and dihydrofuran rings adopting envelope conformations []. The presence of the dicarboximide group is significant, offering potential for hydrogen bonding interactions and serving as a site for further functionalization [].

Q2: How is 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide utilized in polymer chemistry?

A2: 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide serves as a monomer in ring-opening metathesis polymerization (ROMP) reactions [, , , ]. This monomer allows for the synthesis of polymers with controlled architectures and narrow molecular weight distributions, particularly by utilizing living ROMP techniques [].

Q3: What are the advantages of using 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide in aqueous ROMP?

A3: A significant advantage lies in its ability to undergo ROMP in aqueous solutions under mild conditions, using catalysts like Ru^(II)(H_2O)_6(tos)_2 []. This characteristic is particularly valuable for potential biological applications where aqueous environments are prevalent.

Q4: What are the thermal properties of polymers derived from 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide?

A4: Polymers derived from this monomer, specifically poly(exo-N-methyl-7-oxabicyclo[2.2.1]-hept-5-ene-2,3-dicarboximide), exhibit a high glass transition temperature (Tg) of 225°C and notable thermal stability up to 402°C []. This makes them potentially suitable for applications requiring high-temperature resistance.

Q5: Can the properties of these polymers be further modified?

A5: Yes, hydrogenation of the polymer results in its saturated analogue, which exhibits a lower Tg of 170°C but an even higher decomposition temperature of 430°C []. This demonstrates the potential for tailoring polymer properties through chemical modification.

Q6: Are there limitations to using 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide in ROMP?

A6: One limitation arises from the potential for free maleimides, generated during polymerization, to deactivate the ruthenium-based catalysts through coordination []. This necessitates careful selection of carboximide-functionalized monomers that resist retro Diels-Alder reactions at the polymerization temperature.

Q7: Beyond polymer chemistry, what other research areas involve 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide derivatives?

A7: Derivatives of 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide are being explored in medicinal chemistry, particularly as potential serotonergic ligands [, ]. The synthesis and evaluation of these derivatives focus on their binding affinities to specific serotonin receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT2C.

Q8: What structural modifications are being investigated in these serotonergic ligand studies?

A8: Researchers are investigating the incorporation of various structural elements known to influence affinity for serotonin receptors. These modifications include introducing heterocyclic nuclei, hydroxyalkyl chains, and specifically substituted piperazine rings [, ]. The goal is to identify derivatives with high specificity and affinity for targeted serotonin receptors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.